![molecular formula C11H9N5 B2445694 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole CAS No. 338793-57-0](/img/structure/B2445694.png)
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, comparable to ascorbic acid . This suggests that “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” could potentially be used in antioxidant research.
Acetylcholinesterase Inhibitory Activity
Newly synthesized imidazole derivatives have been tested against the enzyme acetylcholinesterase . This enzyme is a target for drugs used to treat diseases like Alzheimer’s, so this compound could potentially be used in research related to these diseases.
Antibacterial and Leishmanicidal Activities
The newly synthesized imidazole derivatives were also tested for their antibacterial and leishmanicidal activities . This suggests potential applications in the development of new antibacterial and antiparasitic drugs.
EGFR Wild-Type Inhibitor
The compound has shown a robust inhibitory effect against the EGFR wild-type enzyme . This suggests potential applications in cancer research, as EGFR is often overexpressed in many types of cancer.
Covalent Inhibitor of p97
A chemical proteomics study indicated that newly-synthesized compounds still targeted the C522 residue of p97 . This suggests potential applications in biological study and drug discovery, as p97 is a target for cancer drugs.
Mécanisme D'action
Target of Action
The primary targets of imidazole-containing compounds like 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole are often cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Imidazole and triazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This binding leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
The inhibition of the C-14α demethylation of lanosterol disrupts the normal synthesis of ergosterol in fungi . Ergosterol is a key component of the fungal cell membrane, and its reduction can lead to changes in the membrane’s fluidity and permeability, ultimately affecting the survival and growth of the fungus .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is likely to be the disruption of normal fungal growth and proliferation due to the reduction in ergosterol levels . This can lead to the death of the fungus, making these compounds potentially useful in the treatment of fungal infections.
Action Environment
The action, efficacy, and stability of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions.
Orientations Futures
Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Therefore, the future directions of “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” could potentially involve further exploration of its biological activities and potential applications in drug development .
Propriétés
IUPAC Name |
5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOQWPMLKZKWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

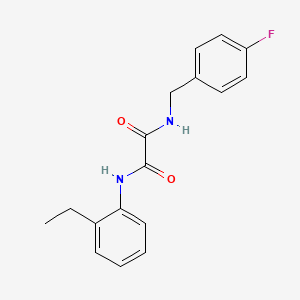
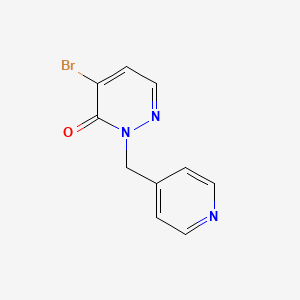
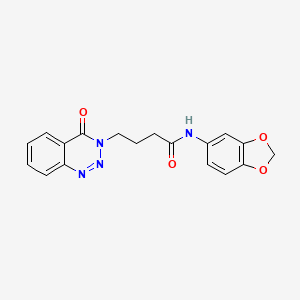

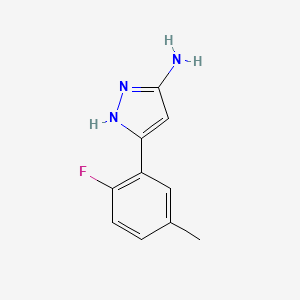
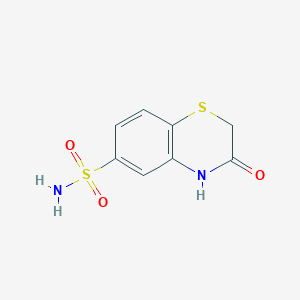
![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)
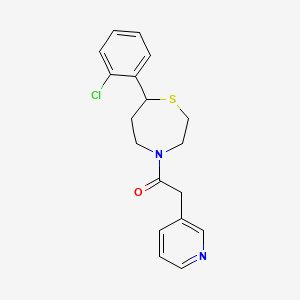

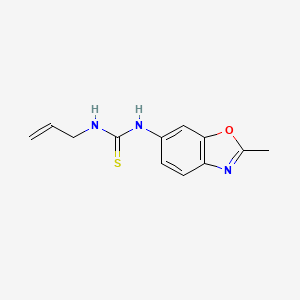
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2445631.png)
![4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2445632.png)

